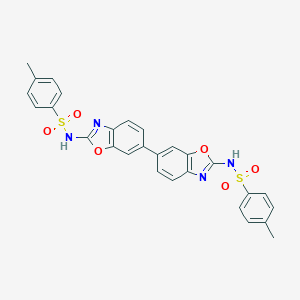amino]acetamide](/img/structure/B296166.png)
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. DMMA is a member of the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell growth and proliferation. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and Hsp90, N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been found to have anti-inflammatory effects, and has been shown to reduce the production of certain pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo studies. However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is in the development of new cancer therapies based on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. Researchers are also interested in studying the effects of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide on other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is interest in developing new synthetic methods for N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide that could make it more accessible for use in research. Finally, there is interest in studying the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in humans, which could lead to the development of new pharmaceuticals based on this compound.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising compound with potential use in a variety of research applications. Its inhibitory effects on enzymes and proteins involved in cell growth and proliferation make it a promising candidate for the development of new cancer therapies. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide also has anti-inflammatory effects, and has been shown to have potential use in the treatment of neurodegenerative diseases. While there are some limitations to the use of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments, its relative ease of synthesis and non-toxic nature make it a valuable tool for researchers. Future research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide will likely focus on the development of new therapeutic applications and the study of its safety and efficacy in humans.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-methylglycine methyl ester. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have potential use in a variety of research applications. One such application is in the study of cancer. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H24N2O6S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-8-17(27-5)18(10-13)28(23,24)21(2)12-19(22)20-15-11-14(25-3)7-9-16(15)26-4/h6-11H,12H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
NZZJTRVWKVVAEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)




![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
